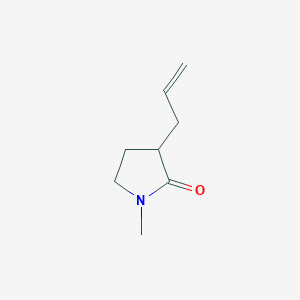
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Overview
Description
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one, also known as MPHP, is a pyrrolidine derivative that has been synthesized and studied in recent years. MPHP is a stimulant drug that has been found to have potential applications in scientific research. The purpose of
Mechanism of Action
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one acts as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to increased alertness, energy, and focus. 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one also acts as a serotonin releaser, which may contribute to its euphoric effects.
Biochemical and Physiological Effects
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has been found to have anxiogenic effects, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has a number of advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one is also relatively easy to synthesize and has a long shelf life. However, 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has limitations as well. It is a controlled substance and requires special handling and storage. It also has potential for abuse, which may make it difficult to use in certain lab settings.
Future Directions
There are a number of potential future directions for research on 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one. One area of interest is the development of new drugs based on the structure of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one. These drugs could be used to treat a variety of disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is the study of the long-term effects of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one use on the brain and body. This research could help to inform public health policies regarding the use of stimulant drugs. Finally, there is a need for further research on the potential for abuse and addiction associated with 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one. This research could help to develop strategies for preventing and treating drug abuse.
Scientific Research Applications
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has been studied for its potential applications in scientific research. It has been found to have stimulant properties, similar to other amphetamine-like compounds. 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has been used as a research tool to study the effects of stimulants on the central nervous system. It has also been used to investigate the role of dopamine in addiction and reward pathways.
properties
IUPAC Name |
1-methyl-3-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-7-5-6-9(2)8(7)10/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVQODKONTZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517785 | |
| Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
CAS RN |
40296-20-6 | |
| Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)



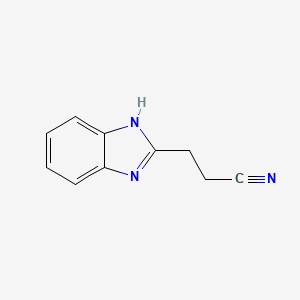
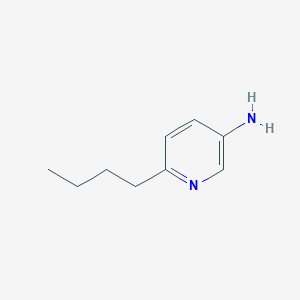


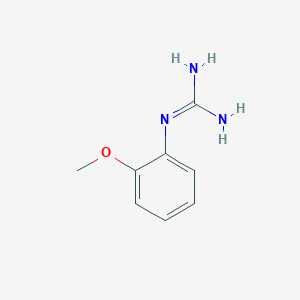

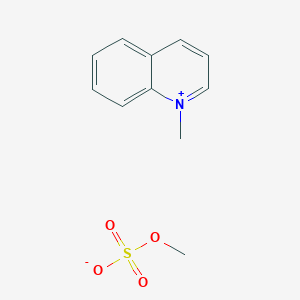
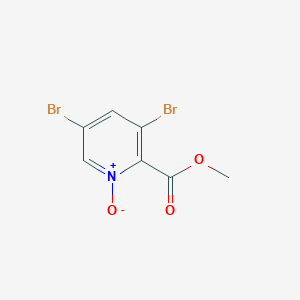
![5-Chlorobenzo[d]isoxazole](/img/structure/B1625902.png)
